molecular formula C8H8ClF B8788868 2-Chloro-4-ethyl-1-fluorobenzene

2-Chloro-4-ethyl-1-fluorobenzene

Cat. No.: B8788868
M. Wt: 158.60 g/mol
InChI Key: JZTMPVVNBOQABN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-ethyl-1-fluorobenzene (C₈H₈ClF) is a substituted benzene derivative featuring chloro (-Cl), ethyl (-CH₂CH₃), and fluoro (-F) groups at positions 2, 4, and 1, respectively. The compound’s properties are influenced by the electronic and steric effects of its substituents:

  • Chloro and fluoro groups are electron-withdrawing, directing electrophilic substitution reactions to specific positions on the aromatic ring.

Properties

Molecular Formula

C8H8ClF

Molecular Weight

158.60 g/mol

IUPAC Name

2-chloro-4-ethyl-1-fluorobenzene

InChI

InChI=1S/C8H8ClF/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3

InChI Key

JZTMPVVNBOQABN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 1-Chloro-2-fluorobenzene (C₆H₄ClF): Lacks the ethyl group, leading to lower molecular weight (130.55 g/mol vs. 158.60 g/mol for 2-Chloro-4-ethyl-1-fluorobenzene). The ortho-substituted Cl and F create strong electron-withdrawing effects, increasing polarity compared to the ethyl-bearing analog .
  • 2-Chloro-1-fluoro-4-methoxybenzene (C₇H₆ClFO): Methoxy (-OCH₃) is a stronger electron-donor (via resonance) than ethyl, enhancing solubility in polar solvents. The meta-fluoro substitution may reduce steric hindrance compared to the ethyl group .

Functional Group Variations

  • 1-Chloro-4-(difluoromethyl)-2-fluorobenzene (C₇H₄ClF₃): The difluoromethyl group enhances lipophilicity (XLogP3 = 3.3) compared to ethyl, impacting bioavailability and environmental persistence .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C, estimated) Key Properties
This compound C₈H₈ClF 158.60 -Cl (2), -CH₂CH₃ (4), -F (1) 180–190 Moderate polarity, lipophilic
1-Chloro-2-fluorobenzene C₆H₄ClF 130.55 -Cl (1), -F (2) 140–145 High polarity, reactive in substitution
2-Chloro-1-fluoro-4-methoxybenzene C₇H₆ClFO 160.57 -Cl (2), -F (1), -OCH₃ (4) 195–205 Polar, high solubility in MeOH
1-Chloro-4-(difluoromethyl)-2-fluorobenzene C₇H₄ClF₃ 180.55 -Cl (1), -CF₂H (4), -F (2) 200–210 High lipophilicity (XLogP3 = 3.3)

Research Findings

  • Environmental Impact : Chloro-fluorobenzene derivatives with ethyl groups may exhibit lower volatility and higher persistence in soil compared to smaller analogs like fluorobenzene .
  • Synthetic Utility : Ethyl-substituted derivatives are less reactive in Friedel-Crafts alkylation than nitro- or methoxy-substituted variants due to reduced electron density on the ring .

Notes

  • Contradictions may arise in reactivity predictions due to varying substituent electronic effects (e.g., ethyl vs. methoxy).
  • Applications in drug development remain theoretical without experimental validation.

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